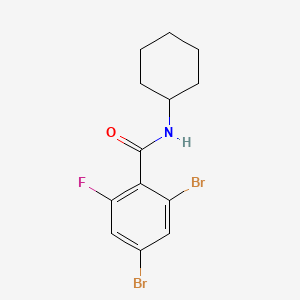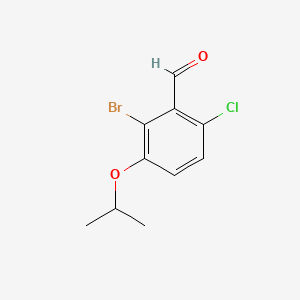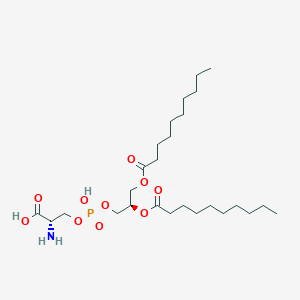
1,2-Didecanoyl-sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valuable in studies involving membrane dynamics, lipid-protein interactions, and lipid signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation and subsequent coupling with L-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate ester bond formation. The final product is then purified through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxylamine and thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroperoxides, phosphite derivatives, and various substituted phospholipids, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving phospholipids.
Biology: Employed in studies of membrane dynamics, lipid-protein interactions, and cellular signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of biosensors and as a standard in lipidomics research.
Mechanism of Action
The mechanism of action of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into biological membranes, where it can influence membrane fluidity and curvature. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also participate in signaling pathways by serving as a substrate for enzymes such as phospholipases and kinases.
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar in structure but contains oleic acid chains instead of decanoic acid chains.
1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains, leading to different biophysical properties.
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains palmitic acid chains, commonly used in studies of membrane phase behavior.
Uniqueness
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct biophysical properties such as membrane fluidity and phase transition temperatures. These properties make it particularly useful in studies requiring precise control over membrane characteristics.
Properties
Molecular Formula |
C26H50NO10P |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C26H50NO10P/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33)/t22-,23+/m1/s1 |
InChI Key |
LRIPXDCMGANCAE-PKTZIBPZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


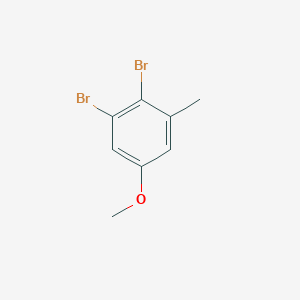
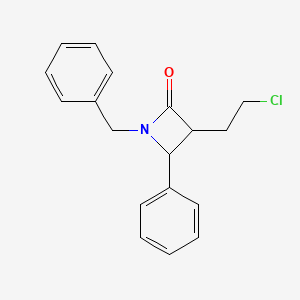
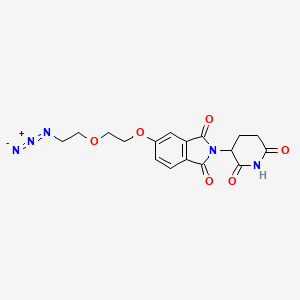

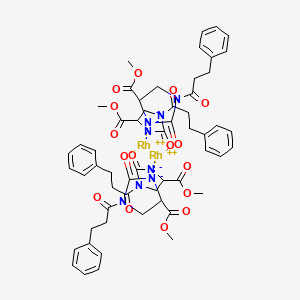
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)


![2-pyridin-3-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14770620.png)
![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)

